3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
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Overview
Description
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a thiophene ring, and a benzyl group substituted with chlorine and fluorine atoms. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves multiple steps. One common method includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by chlorination of 2-chloro-6-fluorotoluene.
Formation of the triazole ring: The triazole ring can be formed by the reaction of hydrazine with a suitable nitrile, followed by cyclization.
Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling.
Final assembly: The final step involves the reaction of the triazole intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of a base to form the desired compound.
Chemical Reactions Analysis
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole include other triazole derivatives with different substituents on the benzyl and thiophene rings. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples include:
- 3-[(2,6-difluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazole
- 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole
These compounds highlight the versatility of the triazole scaffold in medicinal chemistry and its potential for developing new therapeutic agents .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3S2/c1-19-13(12-6-3-7-20-12)17-18-14(19)21-8-9-10(15)4-2-5-11(9)16/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPDNPWTJBHFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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